molecular formula C17H15NO2 B373700 4,7-Dimethoxy-2-phenylquinoline

4,7-Dimethoxy-2-phenylquinoline

Cat. No.: B373700
M. Wt: 265.31g/mol
InChI Key: BDYXTSMYSPQKPT-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2-phenylquinoline is a quinoline derivative characterized by methoxy groups at positions 4 and 7 of the quinoline core and a phenyl substituent at position 2. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31g/mol

IUPAC Name

4,7-dimethoxy-2-phenylquinoline

InChI

InChI=1S/C17H15NO2/c1-19-13-8-9-14-16(10-13)18-15(11-17(14)20-2)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

BDYXTSMYSPQKPT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)OC

Origin of Product

United States

Scientific Research Applications

Antiviral Properties

Research has indicated that 4,7-dimethoxy-2-phenylquinoline may possess significant antiviral properties. Quinoline derivatives have shown efficacy as inhibitors of viral helicases, which are essential for viral replication. This suggests that this compound could be developed as a candidate for drug development against various viral infections, including those caused by coronaviruses and other RNA viruses .

Anticancer Activity

Quinoline derivatives are widely studied for their anticancer properties. The structural modifications of compounds like this compound allow for enhanced interactions with biological targets involved in cancer progression. Studies have demonstrated that quinoline derivatives can inhibit key enzymes associated with tumor growth, such as Epidermal Growth Factor Receptor (EGFR) and topoisomerase . The compound's ability to intercalate DNA and inhibit tubulin polymerization further supports its potential as an anticancer agent .

Bacterial Inhibition

The antimicrobial properties of quinoline derivatives extend to their effectiveness against various bacterial strains. This compound has been investigated for its antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structural features can be modified to enhance its antibacterial potency, making it a valuable candidate in the development of new antibiotics .

Insecticidal Effects

Recent studies have explored the application of quinoline derivatives in pest control, particularly against mosquito vectors of diseases like malaria and dengue. Compounds similar to this compound have demonstrated larvicidal and pupicidal activities against mosquito larvae, indicating their potential use in vector control strategies .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of various substituents to optimize biological activity. Common synthetic pathways include alkylation reactions and cyclization processes that yield high-purity compounds suitable for biological testing .

Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated inhibition of viral helicases by quinoline derivatives, suggesting potential as antiviral agents.
Study BAnticancer PropertiesReported significant anticancer activity through EGFR inhibition and DNA intercalation mechanisms.
Study CAntimicrobial EffectsEvaluated antibacterial activity against multiple strains; showed effectiveness comparable to established antibiotics.
Study DInsecticidal PropertiesHighlighted larvicidal effects on mosquito vectors; suggested application in vector control programs.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 4,7-Dimethoxy-2-phenylquinoline and its analogs:

Compound Name Substituents Key Properties References
This compound 4-OCH₃, 7-OCH₃, 2-Ph Planar structure with potential π-π interactions; moderate polarity due to methoxy groups. N/A
4-Chloro-7-methoxy-2-phenylquinoline 4-Cl, 7-OCH₃, 2-Ph Enhanced electrophilicity at C4 due to Cl; reduced solubility vs. methoxy.
6,7-Dimethoxy-2,4-diphenylquinoline 6-OCH₃, 7-OCH₃, 2-Ph, 4-Ph Two phenyl groups increase steric bulk; dihedral angles ~70–76° between rings.
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6-OCH₃, 7-OCH₃ Intramolecular C–H⋯Cl interactions; planar geometry (deviation <0.08 Å).
6,7-Dimethoxy-4-(4-phenylmethoxyphenoxy)quinoline 6-OCH₃, 7-OCH₃, 4-OPh-OBn Higher molecular weight (387.43 g/mol); phenoxy group enhances solubility.

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: Chloro substituents (e.g., in 4-Chloro-7-methoxy-2-phenylquinoline) increase electrophilicity, whereas methoxy groups enhance electron density, affecting reaction kinetics and binding affinity in biological targets .
  • Steric and Conformational Effects: The 2,4-diphenyl analog exhibits reduced planarity (dihedral angles 70–76°), which may hinder π-π stacking in crystal lattices compared to monosubstituted derivatives .
  • Solubility: Methoxy and phenoxy groups improve aqueous solubility, whereas chloro and phenyl groups reduce it .

Crystallographic and Spectroscopic Data

  • 6,7-Dimethoxy-2,4-diphenylquinoline: Crystallizes in a triclinic system (space group P1) with C–H⋯O hydrogen bonds and π-π interactions (inter-centroid distance 3.737 Å) .
  • 4-Chloro-6,7-dimethoxyquinoline: Exhibits intramolecular C8–H8⋯Cl1 interactions, forming S(5) ring motifs .

Preparation Methods

Friedel-Crafts Acylation and Quinoline Ring Formation

A foundational route to 4,7-dimethoxy-2-phenylquinoline involves Friedel-Crafts acylation, as demonstrated in the synthesis of related quinoline derivatives. Starting with p-propoxybenzoyl chloride (24 ), reaction with 3,4,5-trimethoxyaniline (25 ) forms intermediate 26 . Subsequent Friedel-Crafts acylation with acetyl chloride and SnCl₄ in dry CH₂Cl₂ yields compound 27 , which undergoes cyclization in the presence of t-BuOK to generate the quinoline core (28 ). Methylation or methoxy group retention is achieved through selective protection-deprotection sequences.

This method typically affords moderate yields (40–60%) due to competing side reactions during cyclization. For example, alkylation of 28 with 1-(2-chloroethyl)diethylamine produces target analogs in 51% yield, highlighting the need for optimized Lewis acid catalysts and anhydrous conditions.

Cyclization of Aminoacrylate Intermediates

An alternative pathway utilizes aminoacrylate intermediates derived from 3,4-dimethoxyaniline. Reaction of acrylate 20 with 2,5-dimethoxyaniline (21 ) in the presence of p-TsOH yields aminoacrylate 22 , which undergoes thermal cyclization in Dowtherm A at 240°C to form 5,8-dimethoxyquinoline (23 ). While this method avoids strong acids, the high-temperature requirement (240°C) limits scalability. Subsequent functionalization at the C-2 position with phenyl groups is achieved via Suzuki-Miyaura coupling or direct alkylation, with yields averaging 45–55%.

Modern Catalytic Methods for Streamlined Synthesis

One-Pot Multicomponent Reactions

Recent advances employ ammonium acetate-catalyzed one-pot syntheses, adapting protocols for 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. By substituting 3-aminophenol with 3,4-dimethoxyaniline and using methoxy-protected aldehydes, this method achieves this compound in three steps:

  • Knoevenagel condensation between benzaldehyde derivatives and malononitrile.

  • Michael addition of 3,4-dimethoxyaniline to the benzylidenemalononitrile intermediate.

  • Cyclization and aromatization under mild conditions (70°C, ethanol).

Optimization studies show that 30 mol% ammonium acetate in ethanol achieves 95% yield within 20 minutes for unsubstituted aldehydes. Electron-withdrawing groups (e.g., NO₂, Cl) on the aldehyde marginally reduce yields to 63–85%, while electron-donating groups (OCH₃, CH₃) maintain efficiencies above 80%.

Table 1: Catalytic Optimization for One-Pot Synthesis

CatalystLoading (mol%)SolventTime (min)Yield (%)
Ammonium acetate30Ethanol2095
Triethylamine20Ethanol12050
K₂CO₃20Ethanol:H₂O6043

Chlorination and Functionalization Strategies

Chlorination of 4-Hydroxyquinoline Intermediates

A critical step in some routes involves chlorination of 4-hydroxy-6,7-dimethoxyquinoline (VIII ) to introduce reactive sites for phenyl group installation. The patent CN106008336A details a method using POCl₃ or SOCl₂ in solvents like dichloromethane or acetonitrile. Key parameters include:

  • Temperature : 60–120°C

  • Reaction time : 1–15 hours

  • Solvent selection : Non-polar solvents (e.g., dichloromethane) reduce side reactions compared to polar aprotic solvents.

This approach achieves 85–90% conversion but requires careful handling of corrosive reagents. Subsequent Suzuki-Miyaura coupling with phenylboronic acid introduces the C-2 phenyl group, yielding this compound in 70–75% overall yield.

Nitration-Reduction Sequences

Alternative routes begin with nitration of 3,4-dimethoxyacetophenone to 2-nitro-4,5-dimethoxyacetophenone (IX ), followed by condensation with N,N-dimethylformamide dimethyl acetal (XI ) to form XII . Catalytic hydrogenation (H₂, Pd/C) induces reductive cyclization to VIII , which is chlorinated and functionalized. While scalable, this method generates stoichiometric waste (e.g., iron sludge in older protocols), prompting shifts toward catalytic hydrogenation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

MethodKey StepsYield (%)ScalabilityEnvironmental Impact
Friedel-CraftsAcylation, cyclization40–60ModerateHigh (toxic solvents)
One-pot catalyticKnoevenagel, Michael addition63–97HighLow (ethanol solvent)
Chlorination/couplingHydroxychlorination, Suzuki70–75HighModerate (POCl₃ use)

The one-pot method excels in atom economy and reduced waste, whereas chlorination-based routes offer precise functionalization at the expense of harsher conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,7-Dimethoxy-2-phenylquinoline, and how are reaction conditions optimized?

  • Methodology :

  • The Conrad-Limpach synthesis is a classical approach, involving cyclization of substituted anilines with β-ketoesters under acidic conditions. For example, reacting m-methoxyaniline derivatives with ethyl ethoxymethylenemalonate can yield quinoline intermediates .
  • Chlorination with POCl₃ or PCl₅ is critical for introducing methoxy groups at specific positions. Temperature control (110–120°C) and solvent selection (e.g., DMF or DCM) influence yield and purity .
  • Optimization includes adjusting stoichiometry of methoxylation reagents (e.g., NaOMe in MeOH) and monitoring reaction progress via TLC or HPLC .

Q. How is this compound structurally characterized?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR reveals methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons in the quinoline core (δ 7.5–8.5 ppm). ¹³C NMR confirms methoxy carbons at ~55–60 ppm .
  • X-ray Crystallography : Crystallographic data (e.g., triclinic system, space group P1) show dihedral angles between phenyl and quinoline rings (e.g., 48.1°–76.25°), influencing molecular packing via C–H···O hydrogen bonds and π-π interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., m/z 341.39 for C₂₃H₁₉NO₂ analogs) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent modifications at the 4- and 7-positions affect biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replacing methoxy groups with halogens (e.g., Cl) or bulkier substituents (e.g., phenyl) alters electron density and steric hindrance, impacting binding to biological targets like kinase enzymes .
  • In vitro Assays : Antimicrobial activity against S. aureus and E. coli is tested via broth microdilution (MIC values ≤25 µg/mL). Methoxy groups enhance membrane permeability compared to hydroxyl analogs .

Q. What intermolecular interactions dominate the crystal packing of this compound derivatives?

  • Methodology :

  • Crystallographic Analysis : Dimers form via C–H···O hydrogen bonds (bond length ~2.8 Å), while π-π stacking (inter-centroid distance ~3.7 Å) stabilizes 3D architectures. Methoxy groups contribute to torsional angles (e.g., 70.39° in molecule B) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points correlated with packing efficiency (e.g., derivatives with tighter π-π interactions melt at ≥250°C) .

Q. How do this compound analogs compare in drug discovery applications?

  • Methodology :

  • Molecular Docking : Quinoline derivatives are docked into ATP-binding pockets of kinases (e.g., EGFR). Methoxy groups at 4/7 positions increase hydrophobic interactions, improving binding affinity (ΔG ≤ -8.5 kcal/mol) .
  • In vivo Studies : Anticancer activity in xenograft models (e.g., breast cancer) is evaluated at 50 mg/kg doses. Methoxy-substituted analogs show 40–60% tumor growth inhibition vs. 20% for non-substituted quinolines .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Methodology :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves quinoline derivatives with retention times of 8–12 minutes. Methoxy groups reduce polarity, increasing retention .
  • Detection Limits : UV-Vis (λₐᵦₛ 310 nm) achieves LOD ≤0.1 µg/mL. LC-MS/MS enhances specificity for metabolites in plasma samples .

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